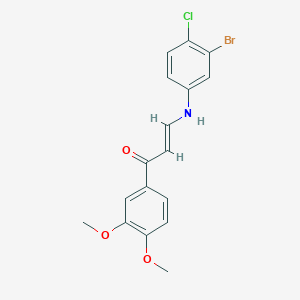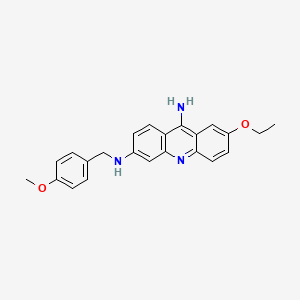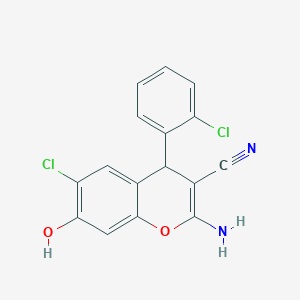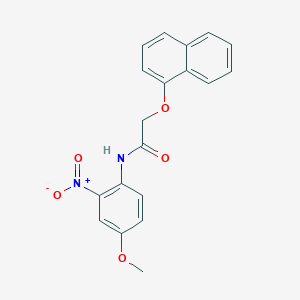![molecular formula C19H14FNO B4981665 1-(2-fluorophenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one](/img/structure/B4981665.png)
1-(2-fluorophenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-fluorophenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one is a heterocyclic compound that features a quinoline core structure with a fluorophenyl substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-fluorophenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For example, starting from 2-fluorobenzaldehyde and aniline derivatives, the intermediate products undergo cyclization and subsequent functional group transformations to yield the target compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity on an industrial scale.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-fluorophenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can modify the quinoline ring or the fluorophenyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce a variety of functionalized derivatives.
Aplicaciones Científicas De Investigación
1-(2-fluorophenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Research explores its potential as a pharmacophore in drug development, particularly for targeting specific enzymes or receptors.
Industry: It may be used in the development of new materials with unique electronic or optical properties.
Mecanismo De Acción
The mechanism by which 1-(2-fluorophenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one exerts its effects involves interactions with molecular targets such as enzymes or receptors. The fluorophenyl group can enhance binding affinity and specificity, while the quinoline core may interact with active sites or allosteric sites on target proteins .
Comparación Con Compuestos Similares
Similar Compounds
- 1-(2-chlorophenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one
- 1-(2-bromophenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one
- 1-(2-methylphenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one
Uniqueness
1-(2-fluorophenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one is unique due to the presence of the fluorine atom, which can significantly influence the compound’s chemical and biological properties. Fluorine atoms can enhance metabolic stability, alter electronic properties, and improve binding interactions with biological targets .
Propiedades
IUPAC Name |
1-(2-fluorophenyl)-2,4-dihydro-1H-benzo[f]quinolin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14FNO/c20-16-8-4-3-7-14(16)15-11-18(22)21-17-10-9-12-5-1-2-6-13(12)19(15)17/h1-10,15H,11H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWKYOYFXGKOZKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=C(C=CC3=CC=CC=C32)NC1=O)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-ethylphenoxy)-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B4981597.png)
![N-benzyl-N-methyl-3-[(pyridin-3-ylmethylamino)methyl]pyridin-2-amine](/img/structure/B4981602.png)
![2-[2-[2-(4-chlorophenoxy)acetyl]hydrazinyl]-N-(3-methylphenyl)-2-oxoacetamide](/img/structure/B4981605.png)
![7-(5-ethyl-4H-1,2,4-triazol-3-yl)-3-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B4981617.png)
![4-[(2-oxo-1-pyrrolidinyl)methyl]-N-3-pyridinylbenzamide](/img/structure/B4981628.png)
![3-[4-(4-Methoxyphenoxy)butyl]pentane-2,4-dione](/img/structure/B4981644.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-nitrobenzenesulfonamide](/img/structure/B4981650.png)



![1-[2-(3-methoxyphenoxy)ethoxy]-2-nitrobenzene](/img/structure/B4981680.png)

